Cas no 54288-72-1 (3-Bromopiperidine hydrobromide)

3-Bromopiperidine hydrobromide is a brominated derivative of piperidine, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity as an alkylating agent, facilitating the introduction of the piperidine scaffold into target molecules. The hydrobromide salt form enhances stability and solubility, making it suitable for controlled reactions. This compound is particularly valuable in the development of bioactive compounds, including CNS-targeting drugs, due to its structural compatibility with pharmacologically relevant frameworks. Its well-defined crystalline structure ensures consistent purity, supporting reproducible synthetic outcomes in research and industrial applications.
3-Bromopiperidine hydrobromide structure
54288-72-1 structure
Product Name:3-Bromopiperidine hydrobromide
CAS No:54288-72-1
MF:C5H11Br2N
MW:244.955539941788
MDL:MFCD08059306
CID:940496
PubChem ID:22281820
Update Time:2025-06-08

3-Bromopiperidine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromopiperidine hydrobromide
    • 3-BROMO-PIPERIDINE HYDROBROMIDE
    • 3-Bromopiperidine--hydrogen bromide (1/1)
    • 3-bromopiperidine;hydrobromide
    • 3-Bromopiperidine HBr
    • SCHEMBL6304124
    • DTXSID80624304
    • AKOS016006689
    • 54288-72-1
    • SB37594
    • CS-0453535
    • AM100929
    • SY236602
    • G29220
    • EN300-7457140
    • MFCD08059306
    • 3-Bromopiperidinehydrobromide
    • MDL: MFCD08059306
    • Inchi: 1S/C5H10BrN.BrH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
    • InChI Key: BFEXEPRPMXJTEJ-UHFFFAOYSA-N
    • SMILES: BrC1CNCCC1.Br

Computed Properties

  • Exact Mass: 242.92600
  • Monoisotopic Mass: 242.92582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 56
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.42020

3-Bromopiperidine hydrobromide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromopiperidine hydrobromide Suppliers

Amadis Chemical Company Limited
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(CAS:54288-72-1)3-Bromopiperidine hydrobromide
Order Number:A1038629
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:04
Price ($):157.0
Email:sales@amadischem.com

3-Bromopiperidine hydrobromide Related Literature

Additional information on 3-Bromopiperidine hydrobromide

3-Bromopiperidine Hydrobromide (CAS No. 54288-72-1): An Overview of Its Synthesis, Properties, and Applications

3-Bromopiperidine hydrobromide (CAS No. 54288-72-1) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is a brominated derivative of piperidine, a six-membered heterocyclic amine with a wide range of applications in the development of novel drugs and chemical intermediates.

The synthesis of 3-bromopiperidine hydrobromide typically involves the bromination of piperidine at the 3-position, followed by the formation of the hydrobromide salt. This process can be achieved through various methods, including electrophilic bromination using N-bromosuccinimide (NBS) or bromine in the presence of an acid catalyst. The resulting compound is a white crystalline solid with a melting point ranging from 160 to 165°C. Its molecular formula is C5H12BrN·HBr, and it has a molecular weight of approximately 209.07 g/mol.

In terms of its physical and chemical properties, 3-bromopiperidine hydrobromide exhibits high solubility in polar solvents such as water, methanol, and ethanol. It is relatively stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation. The compound's reactivity is primarily attributed to the presence of the bromine atom at the 3-position, which makes it an excellent leaving group for nucleophilic substitution reactions.

The versatility of 3-bromopiperidine hydrobromide in organic synthesis is well-documented. It serves as a valuable building block for the preparation of complex organic molecules and pharmaceutical intermediates. For instance, it can be used as a starting material for the synthesis of various piperidine derivatives, which are essential components in the development of drugs targeting specific biological pathways. Recent studies have highlighted its utility in the synthesis of compounds with potential therapeutic applications in neurodegenerative diseases and cancer.

In medicinal chemistry, 3-bromopiperidine hydrobromide has been extensively studied for its role in drug discovery and development. Its ability to form stable complexes with metal ions makes it an attractive candidate for the design of metallotherapeutics. Additionally, the compound's structural features allow for easy functionalization through various chemical transformations, enabling researchers to explore a wide range of biological activities.

One notable application of 3-bromopiperidine hydrobromide is in the field of neuroscience. Research has shown that piperidine derivatives can modulate neurotransmitter systems and have potential neuroprotective effects. For example, compounds derived from 3-bromopiperidine hydrobromide have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This property makes them promising candidates for the treatment of mood disorders and neurodegenerative diseases like Parkinson's disease.

In addition to its applications in neuroscience, 3-bromopiperidine hydrobromide has also been explored for its potential anticancer properties. Studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells by disrupting cell signaling pathways and inhibiting tumor growth. These findings suggest that 3-bromopiperidine hydrobromide-based compounds could be developed into novel anticancer agents with improved efficacy and reduced side effects compared to existing treatments.

The safety profile of 3-bromopiperidine hydrobromide is an important consideration in its use as a research tool and potential therapeutic agent. While it is generally considered safe when handled under appropriate laboratory conditions, proper precautions should be taken to avoid exposure to skin or inhalation. Toxicological studies have shown that it has low acute toxicity but may cause irritation to mucous membranes and eyes upon contact.

In conclusion, 3-bromopiperidine hydrobromide (CAS No. 54288-72-1) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique chemical properties make it an excellent starting material for the synthesis of complex molecules with potential therapeutic benefits. Ongoing research continues to uncover new uses for this compound, further highlighting its importance in modern scientific endeavors.

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Amadis Chemical Company Limited
(CAS:54288-72-1)3-Bromopiperidine hydrobromide
A1038629
Purity:99%
Quantity:1g
Price ($):157.0
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